1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10(12-4-2-3-7-14-12)15-8-5-11(13)6-9-15/h2-4,7,10-11H,5-6,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSFXTYZLFNLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Pyridin 2 Yl Ethyl Piperidin 4 Amine and Its Analogues
Established and Novel Synthetic Routes to the Core Structure
The construction of the 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine core structure can be approached through several strategic disconnections, primarily involving the formation of the piperidine (B6355638) ring and the subsequent or concurrent introduction of the N-substituent.
Reductive Amination Strategies for Piperidine Ring Formation
Reductive amination stands as a cornerstone in the synthesis of piperidine derivatives, offering a powerful method for the formation of carbon-nitrogen bonds. nih.govharvard.educhim.itmasterorganicchemistry.com This strategy is particularly amenable to the synthesis of analogues of this compound, often commencing with a pre-formed piperidin-4-one derivative.
A common approach involves the reaction of a suitably protected piperidin-4-one with an amine in the presence of a reducing agent. For instance, the synthesis of fentanyl and its analogues often employs the reductive amination of N-substituted 4-piperidones with aniline. nih.govgoogle.com A similar strategy can be envisioned for the target molecule, where piperidin-4-amine or a protected version thereof undergoes reductive amination with 2-acetylpyridine. The resulting imine intermediate is then reduced in situ to furnish the desired 1-[1-(Pyridin-2-yl)ethyl] substituent.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for iminium ions over ketones. harvard.edumasterorganicchemistry.com The choice of solvent and the use of an acid catalyst, such as acetic acid, can significantly influence the reaction efficiency.
Table 1: Reductive Amination Conditions for Analogous Piperidine Syntheses
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Additive | Product | Reference |
| N-phenethyl-4-piperidone | Aniline | NaBH(OAc)₃ | Dichloroethane | Acetic Acid | 4-Anilino-N-phenethylpiperidine | google.com |
| N-[2-(2-thienyl)ethyl]-4-piperidinone | Aniline | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | nih.gov |
| 2,2-Dimethyl-1-(2-phenylethyl)piperidine-4-one | Aniline | NaBH₃CN | Methanol | - | (4R,S)-2,2-Dimethyl-1-(2-phenylethyl)-N-phenylpiperidin-4-amine | googleapis.com |
Alkylation and Acylation Reactions on Piperidine Nitrogen
Direct N-alkylation of a pre-existing piperidin-4-amine core is another fundamental strategy for the synthesis of this compound and its analogues. This approach relies on the nucleophilicity of the piperidine nitrogen to displace a leaving group on a suitable electrophile, such as 2-(1-chloroethyl)pyridine (B78673) or 2-(1-tosyloxyethyl)pyridine.
The efficiency of N-alkylation can be influenced by several factors, including the nature of the leaving group, the solvent, and the presence of a base to neutralize the acid generated during the reaction. Common bases include potassium carbonate, triethylamine, or Hünig's base (N,N-diisopropylethylamine). To prevent potential dialkylation, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled.
Acylation of the piperidine nitrogen followed by reduction offers an alternative to direct alkylation. For example, piperidin-4-amine can be acylated with a derivative of 2-pyridineacetic acid, and the resulting amide can then be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired N-substituted piperidine.
Table 2: Conditions for N-Alkylation and Acylation of Piperidine Derivatives
| Piperidine Derivative | Electrophile / Acylating Agent | Base | Solvent | Product | Reference |
| 4-Piperidone (B1582916) monohydrate hydrochloride | 2-(Thiophen-2-yl)ethyl methanesulfonate | Cesium carbonate | Not specified | N-[2-(2-thienyl)ethyl]-4-piperidinone | nih.gov |
| 4-Anilinopiperidine | Phenethyl bromide | Aqueous alkali metal hydroxide | Not specified | 4-Anilino-N-phenethylpiperidine | google.com |
| N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | Propionyl chloride | Diisopropylethylamine (DIPEA) | Dichloromethane | Thiofentanyl | nih.gov |
Cyclization Approaches for Substituted Piperidines
The construction of the piperidine ring itself through cyclization reactions provides a versatile entry point to the synthesis of this compound analogues. These methods often involve the intramolecular formation of a C-N or C-C bond to close the six-membered ring.
A variety of substrates can be employed in these cyclization strategies. For instance, intramolecular reductive amination of δ-amino ketones or aldehydes can lead to the formation of the piperidine ring. nih.gov Another approach is the intramolecular hydroamination of unsaturated amines, catalyzed by transition metals.
Radical-mediated cyclizations also offer a powerful tool for piperidine synthesis. These reactions can proceed via intramolecular C-H amination or the cyclization of unsaturated precursors initiated by a radical source. nih.gov Furthermore, tandem reactions that combine cyclization with other transformations in a one-pot process have been developed to increase synthetic efficiency. For example, a one-pot route from halogenated amides to piperidines has been reported, involving amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com
Metal-Catalyzed Coupling Reactions in Pyridine-Piperidine Synthesis
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool in modern organic synthesis and can be applied to the formation of the pyridine-piperidine linkage in the target molecule. These reactions offer a high degree of control and functional group tolerance.
Palladium-catalyzed Buchwald-Hartwig amination, for example, could be used to couple a suitably functionalized pyridine (B92270) derivative (e.g., 2-halopyridine) with piperidin-4-amine. However, for the specific structure of this compound, a more relevant application would be the coupling of a piperidine derivative with a pre-formed 2-(1-haloethyl)pyridine.
Furthermore, metal-catalyzed reactions can be employed in the dearomatization of pyridines to form piperidines. This approach allows for the synthesis of highly substituted piperidines from readily available pyridine starting materials. nih.gov For instance, stereoselective coupling and hydrogenation cascades catalyzed by palladium have been developed for this purpose. nih.gov
Stereoselective Synthesis of Chiral Analogues
The ethyl bridge in this compound contains a stereocenter, making the development of stereoselective synthetic methods a critical area of research.
Enantioselective Approaches in Piperidine Derivatization
Achieving enantiocontrol in the synthesis of chiral analogues of this compound can be approached in several ways. One strategy involves the use of chiral catalysts in the key bond-forming steps. For instance, asymmetric hydrogenation of a suitable enamine or imine precursor, formed from the condensation of piperidin-4-amine and 2-acetylpyridine, could be achieved using a chiral transition metal catalyst.
Another powerful approach is the chemo-enzymatic dearomatization of pyridines. This method combines chemical synthesis with biocatalysis to achieve the asymmetric synthesis of substituted piperidines with high enantioselectivity. nih.gov This strategy could be adapted to produce chiral piperidine precursors that can then be further elaborated to the target molecule.
Furthermore, the direct enantioselective alkylation of a lithiated 2-alkylpyridine with a suitable electrophile has been demonstrated using chiral lithium amides as non-covalent stereodirecting auxiliaries. chemicalbook.com While this method does not directly involve a piperidine, it establishes a precedent for creating the chiral center at the carbon adjacent to the pyridine ring, which could be a key step in a convergent synthesis of the target compound.
Use of Chiral Catalysts and Ligands
The asymmetric synthesis of chiral piperidines frequently relies on the use of chiral catalysts and ligands to induce enantioselectivity. Transition-metal catalysis, particularly with rhodium and iridium, has proven effective for the asymmetric hydrogenation of pyridine derivatives. mdpi.com For instance, 2-substituted pyridinium (B92312) salts have been successfully hydrogenated using an iridium(I) catalyst paired with a P,N-ligand, proceeding through an outer-sphere dissociative mechanism. mdpi.com
A notable strategy involves a rhodium-catalyzed reductive transamination of pyridinium salts. This method introduces a chiral primary amine under reducing conditions, which facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality on the piperidine ring with high diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net Another powerful rhodium-catalyzed approach is the asymmetric reductive Heck reaction. This process has been used for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids, involving an asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.govacs.org
Chemo-enzymatic methods have also emerged as a potent strategy. A one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This dual-enzyme system provides a highly efficient route to stereo-enriched chiral piperidines under mild conditions. nih.gov The synthesis of tunable chiral pyridine–aminophosphine ligands, derived from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, has also been reported for use in asymmetric hydrogenation. rsc.org
Table 1: Examples of Chiral Catalysts and Ligands in Piperidine Synthesis
| Catalytic System | Reaction Type | Substrate | Key Features | Source(s) |
|---|---|---|---|---|
| Rhodium / Chiral Primary Amine | Reductive Transamination | Pyridinium Salts | Induces chirality via transamination; excellent diastereo- and enantioselectivity. | dicp.ac.cnresearchgate.net |
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Pyridine / Boronic Acids | Accesses enantioenriched 3-piperidines via asymmetric carbometalation. | nih.govacs.org |
| Iridium / P,N-Ligand | Asymmetric Hydrogenation | Pyridinium Salts | Effective for 2-substituted pyridinium salts. | mdpi.com |
| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic Cascade | N-substituted Tetrahydropyridines | One-pot synthesis of stereo-defined 3- and 3,4-substituted piperidines. | nih.govacs.org |
Stereocontrolled Functionalization Strategies
Achieving stereocontrol in the functionalization of a pre-existing piperidine ring is crucial for accessing specific isomers of complex molecules. Various strategies have been developed to introduce substituents at different positions of the piperidine ring with high stereoselectivity.
One such method is the highly stereoselective carbolithiation of α-aryl piperidine enecarbamates. This reaction allows for the nucleophilic β-addition of alkyllithiums, providing direct access to vicinally-substituted piperidines. rsc.orgescholarship.org The resulting carbanion intermediates can be trapped with electrophiles to further functionalize the molecule. rsc.org
Site-selective C−H functionalization offers another powerful avenue for stereocontrolled synthesis. The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to introduce substituents at the C2, C3, or C4 positions of the piperidine ring. Functionalization at the C3 position, which is electronically deactivated, can be achieved indirectly through asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive and stereoselective ring-opening of the cyclopropane (B1198618) intermediate. nih.govresearchgate.net
Kinetic resolution provides an alternative approach to obtaining enantioenriched functionalized piperidines. For instance, N-Boc-2-aryl-4-methylenepiperidines can be resolved using n-BuLi and a chiral ligand like sparteine. The resulting enantioenriched starting materials can then undergo further functionalization, such as lithiation and trapping, with retention of stereochemistry, leading to a variety of 2,4-disubstituted piperidines. acs.org
Advanced Derivatization and Scaffold Modification Techniques
To explore the structure-activity relationships and optimize the properties of lead compounds, advanced derivatization and scaffold modification techniques are essential. These methods allow for the synthesis of diverse libraries of analogues based on the core structure of this compound.
Strategies for Functional Group Interconversion and Introduction
The introduction and interconversion of functional groups are fundamental to derivatization. Reductive amination is a widely used method to introduce the key amine group at the C4 position of the piperidine ring. This typically involves the reaction of a 4-piperidone precursor with an amine in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govosti.gov
Once the 4-amino group is installed, it can be readily modified. A common derivatization is acylation, where the primary or secondary amine is converted to an amide. This can be achieved by reacting the amine with an acyl chloride or anhydride. nih.goviu.edu Such derivatization is not only used for creating analogues but also for improving analytical properties, for example, by tagging with a high proton affinity group to enhance detection in mass spectrometry. nih.govresearchgate.net
Other functional groups on the piperidine ring can also be interconverted. For example, a 4-methylene group on an enantioenriched piperidine can be converted into a 4-piperidone via ozonolysis followed by a reductive workup. This ketone can then serve as a handle for further modifications, such as conversion to a difluoride using reagents like DAST, without loss of enantiopurity. acs.org
Exploration of Bioisosteric Replacements in Related Structures
Bioisosteric replacement involves substituting one part of a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other characteristics like metabolic stability or solubility. The piperidine ring is a frequent target for such modifications. cambridgemedchemconsulting.com
A prominent bioisosteric replacement for the piperidine scaffold is the azaspiro[3.3]heptane ring system. cambridgemedchemconsulting.comresearchgate.net Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been proposed as piperidine mimetics. researchgate.netenamine.net These spirocyclic structures can offer improved solubility and reduced metabolic degradation compared to the parent piperidine. enamine.net Studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane analogue can lead to a decrease in lipophilicity, a desirable property in drug design. researchgate.net The substitution pattern on the azaspiro[3.3]heptane ring can also explore chemical space and substituent vectors that are not accessible from a simple piperidine ring. cambridgemedchemconsulting.com
Table 2: Comparison of Physicochemical Properties for Piperidine and Bioisosteres
| Compound Type | clogP | logD | Key Advantage of Bioisostere | Source(s) |
|---|---|---|---|---|
| Piperidine Derivative | 3.7 | 1.6 | - | researchgate.net |
| 2-Azaspiro[3.3]heptane Analogue | 3.4 | 1.2 | Reduced lipophilicity, potential for improved metabolic stability. | researchgate.net |
| 1-Azaspiro[3.3]heptane Analogue | 3.4 | 1.0 | Further reduced lipophilicity compared to 2-azaspiro analogue. | researchgate.net |
Molecular Interactions and Biological Target Engagement
Molecular Determinants of Target Engagement
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
Without foundational research on the bioactivity of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine, any discussion of its molecular interactions would be purely speculative. Further experimental investigation is required to elucidate the potential biological targets and molecular interactions of this compound.
Structure Activity Relationship Sar Studies and Lead Optimization Principles
Systematic Exploration of Structural Variations
A systematic approach to modifying the pyridinyl-ethyl-piperidine scaffold allows researchers to map the chemical space and understand the structural requirements for biological activity. This involves altering substituents, linker characteristics, and core structures to observe the resulting impact on the compound's performance.
The nature and position of substituents on both the pyridine (B92270) and piperidine (B6355638) rings are critical determinants of biological activity. Research on analogous scaffolds has consistently shown that even minor changes can lead to significant shifts in potency and selectivity.
For instance, in studies of piperidine-based farnesyltransferase inhibitors, the position of the nitrogen atom within the pyridine ring was found to be essential. Shifting the nitrogen from the 3-position (as in a 3-pyridylmethyl group) to other positions resulted in a complete loss of inhibitory activity acs.org. This highlights a strict requirement for the nitrogen's location for effective target engagement. Similarly, the addition of substituents to the piperidine core plays a vital role. Modifications at the C-4 and C-6 positions of a piperidin-2-one core with different phenyl groups demonstrated that the position and type of substituent were important for activity, with a 2-bromophenyl group at C-4 enhancing potency threefold compared to the initial hit compound acs.org.
Furthermore, the electronic properties of substituents on aromatic rings attached to piperidine scaffolds can dictate activity. Studies on related azaindole-piperidine derivatives showed a preference for electron-rich aromatic groups, while electron-deficient structures like cyano, pyridyl, and pyrimidyl analogs were inactive dndi.org. The antiproliferative activity of various pyridine derivatives is also heavily influenced by the number and position of substituents like methoxy (O-CH₃) and hydroxyl (OH) groups nih.gov. For example, increasing the number of OMe groups on a pyridine derivative was shown to decrease the IC₅₀ value, indicating higher potency nih.gov.
The following table illustrates how substituent changes on a piperidine core can affect inhibitory concentration (IC₅₀).
| Compound ID | C-4 Phenyl Substituent | C-6 Phenyl Substituent | FTase Inhibition IC₅₀ (nM) |
| 17 | 2-Bromophenyl | 4-Hydroxyphenyl | 140 |
| 6 | 2-Bromophenyl | 3,4-Dihydroxyphenyl | 46 |
| 19 | 2-Bromophenyl | 4-Hydroxy-3-(hydroxymethyl)phenyl | >1000 |
| 20 | 2-Bromophenyl | 3-Amino-4-hydroxyphenyl | 62 |
| Data derived from studies on piperidin-2-one inhibitors of farnesyltransferase (FTase). acs.org |
In related classes of compounds, such as piperazine derivatives that also feature a linker between two cyclic systems, the length of the alkyl chain can influence affinity for biological targets. However, the effect is not always straightforward and can be target-dependent. For some histamine H₃ and sigma-1 (σ₁) receptor ligands, there was no evident influence of the alkylic linker length on affinity for the σ₁ receptor nih.gov.
Conversely, introducing unsaturation into the piperidine ring itself, which alters its conformational flexibility, has been shown to produce significant changes in potency. In a series of 4-azaindole-piperidine compounds, introducing a double bond into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi dndi.org. This suggests that reducing the conformational flexibility of the piperidine ring can lock the molecule into a more bioactive conformation, leading to improved activity. This principle underscores the importance of evaluating not just the linker between moieties but also the flexibility of the core scaffolds themselves.
Strategies for Modulating Biological Activity and Selectivity
Once initial SAR is established, medicinal chemists employ various strategies to refine the molecular structure, aiming to enhance desired biological activities while minimizing off-target effects.
Modifying the central scaffold is a powerful strategy to improve potency. This can involve replacing a core structure with a bioisostere or altering the core to improve interactions with the target. A prominent example is the replacement of a piperazine ring with a piperidine ring in a series of histamine H₃ receptor ligands. This single change resulted in a dramatic increase in affinity for the σ₁ receptor (from a Kᵢ of 1531 nM to 3.64 nM) while maintaining high affinity for the H₃ receptor nih.gov. This demonstrates that the piperidine moiety can be a critical structural element for achieving high affinity at certain targets nih.gov.
Another optimization strategy involves rigidifying the core. As mentioned previously, introducing unsaturation into the piperidine ring of 4-azaindole derivatives led to a tenfold improvement in activity dndi.org. This "rigidification" strategy can pre-organize the molecule into a conformation that is more favorable for binding, thus enhancing potency.
The table below shows a comparison of inhibitory constants (Kᵢ) for compounds with piperazine versus piperidine cores, illustrating the impact of scaffold modification on receptor affinity.
| Compound ID | Core Scaffold | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
| Data derived from studies on dual-target histamine H₃ and sigma-1 receptor antagonists. nih.gov |
Target specificity is crucial for minimizing side effects. Fine-tuning functional groups on the lead molecule can enhance its selectivity for the intended target over other related proteins. This often involves exploiting subtle differences in the amino acid composition of the binding pockets.
In the development of CXCR3 chemokine antagonists, a series of pyridyl-piperazinyl-piperidine derivatives was optimized. The campaign revealed that substitution at the 2'-position of the piperazine moiety had a pronounced effect on receptor affinity. The introduction of a 2'(S)-ethylpiperazine group resulted in a compound with a human CXCR3 IC₅₀ of just 0.2 nM, demonstrating a significant increase in potency and likely specificity through targeted functional group modification nih.gov.
Similarly, in the optimization of 4-azaindole-piperidine derivatives, replacing a phenyl amide with an isoxazole group was explored to improve activity. While this particular modification did not lead to the expected improvement, it exemplifies the strategy of altering functional groups to modulate target interactions dndi.org. These iterative changes allow chemists to systematically probe the binding site and optimize interactions to achieve the desired selectivity profile.
Application of Lead Optimization Concepts
Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogs based on established SAR. The goal is to improve multiple properties concurrently, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics.
For example, in the development of piperidine-based cocaine analogues, N-demethylation of the piperidine ring led to improved activity at serotonin (SERT) and norepinephrine (NET) transporters with only modest changes at the dopamine transporter (DAT) utmb.edu. Further modifications, such as replacing the N-methyl with phenylalkyl groups, improved SERT activity but decreased DAT activity, showcasing how lead optimization can tune selectivity between different but related targets utmb.edu.
Another practical application is seen in the optimization of farnesyltransferase inhibitors. Starting from a hit compound, researchers were able to achieve a tenfold increase in potency by modifying two benzene ring substituents on the piperidine core acs.org. This was achieved through a systematic SAR campaign that identified the optimal substituents for the C-4 and C-6 positions, leading to a more potent lead compound acs.org. This process exemplifies how SAR data directly guides the structural modifications necessary to enhance the therapeutic potential of a chemical series.
Fragment-to-Lead Expansion Strategies
Fragment-based drug discovery (FBDD) is a rational approach to identify and develop lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. Once a fragment hit is identified, various expansion strategies are employed to grow the fragment into a more potent, lead-like molecule. For a scaffold such as 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine, several hypothetical fragment-to-lead expansion strategies can be envisioned based on its constituent parts: the pyridine ring, the ethyl linker, and the piperidin-4-amine core.
Fragment Growing: This strategy involves the stepwise addition of chemical moieties to a core fragment to explore and occupy adjacent binding pockets of the target protein. The primary amine of the piperidine ring and the pyridine ring are key vectors for growth.
Elaboration from the 4-amino group: Acylation or alkylation of the 4-amino group can introduce new functionalities that may interact with nearby residues in a target's binding site. For instance, the introduction of small alkyl groups, amides, or sulfonamides could lead to additional hydrogen bonding or hydrophobic interactions.
Substitution on the pyridine ring: The pyridine ring offers multiple positions for substitution. Adding substituents such as halogens, methyl, or methoxy groups can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity.
Fragment Linking: If two fragments are found to bind to adjacent sites on a target, they can be connected by a suitable linker to create a single, more potent molecule. In the context of this compound, one could imagine the pyridin-2-ylethyl moiety and a separate aminopiperidine fragment being identified and subsequently linked. The ethyl linker itself is a result of such a conceptual linkage.
Fragment Merging or Scaffold Hopping: This involves combining the features of two or more fragments into a single, novel scaffold. If other fragments with desirable binding characteristics are identified, their key interaction features could be integrated into the pyridinylethylpiperidine framework.
A hypothetical fragment-based approach for the discovery of this scaffold could start with the identification of pyridine and aminopiperidine fragments. The subsequent optimization process would involve exploring the nature and length of the linker connecting these two fragments.
| Initial Fragment | Expansion Strategy | Resulting Moiety | Potential for New Interactions |
| Pyridine | Growing | Substituted Pyridine | Enhanced hydrophobic or polar interactions |
| Piperidin-4-amine | Growing | N-acylated/N-alkylated piperidine | Additional hydrogen bonds, electrostatic interactions |
| Pyridine + Piperidine | Linking | Pyridinylethylpiperidine | Optimal positioning within the binding site |
Consideration of Physicochemical Properties for Improved Developability
The developability of a drug candidate is critically dependent on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific ADMET data is excluded from this discussion, general principles of physicochemical property optimization are highly relevant to the lead optimization of this compound.
Key physicochemical properties to consider include:
Lipophilicity (LogP/LogD): The balance between hydrophilicity and lipophilicity is crucial for oral absorption and cell permeability. The pyridinylethylpiperidine scaffold has both lipophilic (pyridine, ethyl linker) and hydrophilic (amino groups) components. Modulating lipophilicity can be achieved by introducing polar or nonpolar substituents. For example, adding polar groups to the pyridine ring could decrease LogP, potentially improving aqueous solubility.
Molecular Weight (MW): High molecular weight is often associated with poor permeability and bioavailability. During lead optimization, it is important to keep the molecular weight within a reasonable range (typically below 500 Da for oral drugs). Both fragment expansion and structural simplification strategies must be balanced to maintain an optimal molecular weight.
Polar Surface Area (PSA): PSA is a descriptor that correlates with hydrogen bonding potential and is a good predictor of membrane permeability. The two nitrogen atoms and the primary amine in this compound contribute to its PSA. Modifications that significantly increase PSA may negatively impact cell permeability.
The interplay of these properties is often summarized by concepts like Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (number of heavy atoms). In early-stage drug discovery, optimizing for high LE is a common strategy to ensure that potency is not achieved simply by increasing molecular size and lipophilicity.
| Physicochemical Property | Potential Liability in the Scaffold | Optimization Strategy | Example Modification |
| Lipophilicity (LogP/LogD) | Potentially high due to aromatic and alkyl groups | Introduce polar groups | Hydroxylation of the pyridine ring |
| Aqueous Solubility | May be limited in the free base form | Formulate as a salt; introduce polar groups | Addition of a carboxylic acid group |
| Molecular Weight (MW) | Risk of increasing with fragment expansion | Judicious choice of substituents | Use smaller substituents like methyl or fluoro |
| Polar Surface Area (PSA) | Balance needed for permeability | Modulate hydrogen bonding potential | Convert primary amine to a secondary or tertiary amine |
Future Research Directions and Unexplored Avenues
Expansion of Chemical Space for Novel Analogues
A critical future direction is the systematic expansion of the chemical space around the 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine core structure. The generation of a focused library of analogues will be instrumental in establishing comprehensive structure-activity relationships (SAR). Key modifications could be targeted at three primary regions of the molecule: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the ethyl linker.
Modification of the Pyridine Ring: Substituents can be introduced at various positions of the pyridine ring to modulate electronic properties, lipophilicity, and steric bulk. The introduction of small alkyl groups, halogens, or electron-withdrawing/donating groups could significantly influence the compound's interaction with biological targets. wikipedia.org
Derivatization of the Piperidine Moiety: The 4-amino group serves as a key handle for derivatization. Acylation, alkylation, or sulfonylation of this amine could lead to novel compounds with altered pharmacokinetic and pharmacodynamic profiles. Furthermore, substitutions at other positions on the piperidine ring, such as the 3-position, could introduce chirality and explore stereospecific interactions. nih.gov
Alterations to the Ethyl Linker: The length and rigidity of the linker connecting the pyridine and piperidine rings can be modified. Shortening or lengthening the chain, or introducing conformational constraints such as a double bond or a cyclopropyl (B3062369) group, could optimize the spatial orientation of the two ring systems. wikipedia.org
| Modification Site | Proposed Modification | Rationale |
|---|---|---|
| Pyridine Ring | Introduction of fluoro, chloro, or methyl groups | Modulate electronic properties and metabolic stability |
| Piperidine Ring (4-amino group) | Acylation with various acyl groups (e.g., acetyl, propionyl) | Explore potential for enhanced binding affinity |
| Piperidine Ring (3-position) | Introduction of a methyl or hydroxyl group | Investigate the impact of stereochemistry on activity |
| Ethyl Linker | Replacement with a propyl or butyl chain | Assess the influence of linker length on efficacy |
| Ethyl Linker | Introduction of a methyl group on the alpha-carbon | Introduce a chiral center and explore enantiomer-specific activity |
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of this compound and its analogues is crucial for enabling extensive biological evaluation. Future research should focus on developing more advanced and efficient synthetic routes compared to classical methods.
Catalytic Hydrogenation: The reduction of pyridine precursors is a common method for synthesizing piperidines. nih.gov The development of novel catalysts could allow for more stereoselective and efficient hydrogenation under milder conditions. mdpi.com
One-Pot Reactions: Designing one-pot procedures that combine several synthetic steps, such as amide activation, reduction, and intramolecular cyclization, could significantly streamline the synthesis of piperidine and pyrrolidine (B122466) derivatives. mdpi.com
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization for key synthetic steps.
| Methodology | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts to achieve enantioselective synthesis of analogues with stereocenters. | Access to single enantiomers for pharmacological profiling. |
| C-H Activation | Direct functionalization of C-H bonds on the pyridine or piperidine rings. | More atom-economical and efficient route to novel analogues. |
| Photoredox Catalysis | Utilizing light to drive novel chemical transformations for the synthesis of complex analogues. | Access to previously inaccessible chemical space under mild conditions. |
Deeper Elucidation of Mechanism-of-Action at the Molecular Level
A fundamental area for future investigation is the detailed elucidation of the molecular mechanism of action of this compound. The structural motifs present in the molecule, namely the 4-aminopiperidine (B84694) scaffold, are found in numerous centrally acting pharmacological agents. drugbank.com This suggests a potential interaction with various receptors and ion channels in the central nervous system.
Initial studies should involve a broad in vitro pharmacological profiling to identify potential biological targets. This could include binding and functional assays for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Based on its structural similarity to known compounds, potential targets of interest could include opioid, sigma, and N-methyl-D-aspartate (NMDA) receptors. nih.gov
Once primary targets are identified, subsequent studies should focus on:
Receptor Binding Kinetics: Determining the association and dissociation rates of the compound at its target receptor to understand the duration of action.
Functional Assays: Characterizing the functional activity of the compound as an agonist, antagonist, or modulator at its target.
Structural Biology: Co-crystallization of the compound with its target protein or the use of cryo-electron microscopy to visualize the binding site and key molecular interactions at an atomic level.
Application of Emerging Computational Techniques in Design and Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can guide the design of novel analogues and predict their biological activities. clinmedkaz.org For this compound, a variety of in silico techniques can be applied.
Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of novel analogues, helping to prioritize which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues with corresponding biological data is available, QSAR models can be developed to correlate physicochemical properties with biological activity, providing insights for the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the compound and its biological target, revealing important conformational changes and the stability of the ligand-receptor complex over time.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.
Potential as Molecular Probes for Biological Systems
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable molecular probes for studying biological systems. By incorporating specific reporter groups, these molecules can be used to visualize, quantify, and track their biological targets in vitro and in vivo.
Fluorescent Probes: The introduction of a fluorescent dye onto the molecule would allow for its visualization in cells and tissues using fluorescence microscopy, enabling studies on its subcellular localization and trafficking.
Radiolabeled Ligands: Synthesizing a radiolabeled version of the compound (e.g., with tritium (B154650) or carbon-14) would enable quantitative receptor binding assays and autoradiography studies to map the distribution of its target in the brain and other tissues.
Photoaffinity Probes: Incorporation of a photo-reactive group could be used to covalently label the binding site of the target protein, facilitating its identification and characterization.
The development of such molecular tools would not only advance our understanding of the pharmacology of this specific compound but could also provide new insights into the biological roles of its targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
